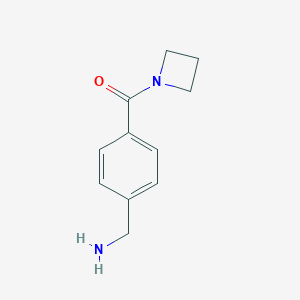

4-(Azetidinocarbonyl)benzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Azetidinocarbonyl)benzylamine is a chemical compound characterized by the presence of an azetidine ring attached to a phenyl group, which is further connected to a methanamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: . This method is one of the most efficient ways to synthesize functionalized azetidines. the application of this reaction has been met with limited success due to inherent challenges. Recent improvements and new reaction protocols have overcome some of these challenges, making the synthesis more feasible .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aza Paternò–Büchi reaction under optimized conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Azetidinocarbonyl)benzylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The azetidine ring and phenyl group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

4-(Azetidinocarbonyl)benzylamine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(Azetidinocarbonyl)benzylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparaison Avec Des Composés Similaires

Azetidin-2-ones: These compounds share the azetidine ring structure and exhibit similar chemical properties.

Imidazoles: Another class of compounds with comparable biological activities.

Spiro-azetidin-2-one derivatives: These compounds have a spirocyclic structure and are used in similar research applications.

Uniqueness: 4-(Azetidinocarbonyl)benzylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Activité Biologique

4-(Azetidinocarbonyl)benzylamine, with the CAS number 923183-92-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the existing research on its biological properties, synthesis, and applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H12N2O

- Molecular Weight : 188.23 g/mol

Synthesis Methods :

The synthesis typically involves the reaction of benzylamine with azetidinone derivatives under controlled conditions to yield the desired product. Various synthetic routes have been explored, including nucleophilic substitutions and cycloadditions, which are essential for generating the azetidine ring structure.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through several mechanisms:

- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Targeting Specific Pathways : It may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways, leading to reduced tumor growth .

Antidiabetic Effects

Recent studies suggest that this compound may have antidiabetic properties . In rodent models, it has been observed to improve glucose metabolism and insulin sensitivity. The proposed mechanism involves modulation of semicarbazide-sensitive amine oxidase (SSAO), which plays a role in glucose uptake in adipocytes .

Case Studies

-

In Vitro Studies :

- A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in a significant decrease in cell viability, with IC50 values ranging from 10 to 20 µM depending on the cell type.

- The compound showed a dose-dependent effect on apoptosis markers such as caspase activation and PARP cleavage.

-

Animal Models :

- In a diabetic mouse model, oral administration of this compound resulted in a significant reduction in blood glucose levels after four weeks of treatment. The mice exhibited improved insulin sensitivity as evidenced by lower fasting insulin levels compared to controls.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its antidiabetic effects.

- Receptor Modulation : The compound may modulate receptors involved in cell signaling, leading to altered gene expression associated with cell growth and metabolism .

Data Summary

Propriétés

IUPAC Name |

[4-(aminomethyl)phenyl]-(azetidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-8-9-2-4-10(5-3-9)11(14)13-6-1-7-13/h2-5H,1,6-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHJTKLUXOJBTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.